3,4-Methylenedioxy-n-propylcathinone

Monoamine transporter Uptake inhibition Serotonin transporter

Essential analytical reference standard for forensic laboratories and receptor pharmacology research. The N‑propyl side chain confers distinct monoamine transporter selectivity (SERT‑biased) compared to methylone and ethylone, enabling precise identification in seized‑drug analysis and construction of SAR models. Reported EC₅₀ values for 5‑HT (3,128 nM) and DA (976 nM) guide quantitative studies. This certified material is solely for analytical and research purposes; not for human consumption.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 201474-93-3
Cat. No. B12773310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Methylenedioxy-n-propylcathinone
CAS201474-93-3
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCCNC(C)C(=O)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C13H17NO3/c1-3-6-14-9(2)13(15)10-4-5-11-12(7-10)17-8-16-11/h4-5,7,9,14H,3,6,8H2,1-2H3
InChIKeyYFVKHKCZBSGZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Methylenedioxy-n-propylcathinone (Propylone) for Research & Forensic Analysis: Core Chemical and Pharmacological Profile


3,4-Methylenedioxy-n-propylcathinone (CAS 201474-93-3), also known as Propylone or MD-PrC, is a synthetic cathinone derivative characterized by a methylenedioxy-substituted phenyl ring and an N-propyl side chain [1]. It functions as a mixed monoamine releasing agent and reuptake inhibitor, interacting with serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters [1][2]. This compound is primarily utilized as an analytical reference standard in forensic and research applications to identify and characterize novel psychoactive substances (NPS) .

Why Generic Substitution Fails: The Critical Need for 3,4-Methylenedioxy-n-propylcathinone Over Unspecified Cathinone Analogs


The synthetic cathinone class exhibits profound structure-activity relationship (SAR) divergence; small modifications to the N-alkyl chain or phenyl ring can invert transporter selectivity, drastically alter potency, and change the primary mechanism of action from reuptake inhibition to substrate release [1][2]. For instance, the N-propyl substitution in 3,4-Methylenedioxy-n-propylcathinone confers a distinct pharmacological profile compared to its N-methyl (methylone) and N-ethyl (ethylone) counterparts, as well as the pyrrolidine-containing MDPV, making it unsuitable for substitution in applications requiring precise molecular identification or the study of specific neurochemical effects [2][3].

Quantitative Differentiation: How 3,4-Methylenedioxy-n-propylcathinone Compares to Key Analogs


3,4-Methylenedioxy-n-propylcathinone vs. Methylone: A 39-Fold Difference in SERT Uptake Inhibition Potency

In direct comparison of human serotonin transporter (hSERT) uptake inhibition, 3,4-methylenedioxy-N-propylcathinone exhibits an IC50 of 2,462 nM [1], while its N-methyl analog, methylone, is significantly more potent with an IC50 of 63.3 nM [2]. This represents a 38.9-fold difference in potency.

Monoamine transporter Uptake inhibition Serotonin transporter Forensic toxicology

Differential Selectivity: 3,4-Methylenedioxy-n-propylcathinone Exhibits Higher hSERT Selectivity Compared to α-Pyrrolidinophenones

A 2018 study on bath salt components found that 4-Cl-ethcathinone and 3,4-methylenedioxy-N-propylcathinone demonstrated higher selectivity for the human serotonin transporter (hSERT) over the dopamine transporter (hDAT) when compared to α-pyrrolidinophenones, which showed high hDAT selectivity (hDAT/hSERT uptake selectivity ratios of 83–360) [1]. The study indicates a distinct pharmacological profile for this compound within the broader cathinone class.

Monoamine transporter Selectivity hSERT hDAT Structure-activity relationship

N-Propyl Substitution Reduces Behavioral Potency: 3,4-Methylenedioxy-n-propylcathinone vs. Methcathinone in Drug Discrimination

In rats trained to discriminate 1 mg/kg (+)amphetamine from vehicle, N-mono-n-propylcathinone (N-Pr CAT), the non-methylenedioxy analog of the target compound, produced amphetamine-like stimulus effects with an ED50 of 2.03 mg/kg [1]. This is 4.6-fold less potent than racemic methcathinone (ED50 = 0.44 mg/kg) and 2.6-fold less potent than N-monoethylcathinone (ED50 = 0.77 mg/kg) in the same assay.

Drug discrimination Behavioral pharmacology Amphetamine-like stimulus Structure-activity relationship

Solubility and Stability Profile Supports Analytical Reference Standard Use: 3,4-Methylenedioxy-n-propylcathinone Hydrochloride

The hydrochloride salt of 3,4-Methylenedioxy-N-propylcathinone (CAS 2705469-52-7) is characterized by a purity of ≥98% and defined solubility parameters: soluble in DMSO (≥10 mg/mL) and PBS (pH 7.2) (≥10 mg/mL), and sparingly soluble in ethanol (1-10 mg/mL) . The recommended storage condition is -20°C, which ensures long-term stability for analytical applications.

Analytical reference standard Solubility Stability Forensic analysis

Optimal Research and Forensic Applications for 3,4-Methylenedioxy-n-propylcathinone


Forensic Toxicology: Confirmatory Analysis of Seized Drug Exhibits

As an analytical reference standard, 3,4-Methylenedioxy-n-propylcathinone (hydrochloride) is essential for the qualitative and quantitative analysis of seized drug materials. Its defined purity (≥98%) and solubility profile enable the preparation of accurate calibration curves for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The distinct IC50 profile at hSERT [1] and its known higher hSERT selectivity [2] further support its identification when analyzing complex mixtures containing multiple cathinone analogs.

Academic Research: Structure-Activity Relationship (SAR) Studies of Cathinone Derivatives

This compound serves as a critical tool for investigating the impact of N-alkyl chain length on monoamine transporter pharmacology. Researchers can compare its weak partial release and reuptake inhibition profile (EC50 values: 3,128 nM for 5-HT, 976 nM for DA; IC50 values: 2,462 nM for 5-HT, 1,863 nM for DA) [1] directly with data for methylone [3] and other N-alkyl homologs to build quantitative SAR models. Such studies are fundamental to understanding the molecular determinants of psychostimulant action and abuse liability.

Metabolism and Pharmacokinetic Studies

The distinct N-propyl side chain and methylenedioxy ring substitution make this compound a valuable probe for studying the metabolism of synthetic cathinones. Researchers can use the pure reference standard to identify and quantify metabolites generated in vitro (e.g., using hepatocyte models) or in vivo, aiding in the development of analytical methods for detecting this substance in biological matrices. The differential transporter selectivity profile [2] also allows for the investigation of how structural features influence pharmacokinetic parameters and brain penetration.

Quote Request

Request a Quote for 3,4-Methylenedioxy-n-propylcathinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.